N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide

JNK kinase inhibition MAPK signaling Kinase selectivity profiling

This compound features a 3-cyano hinge-binding motif validated by X-ray crystallography (PDB 2o2u), ensuring structurally defined JNK3 ATP-site engagement. The 4-propoxybenzamide substituent introduces distinct lipophilic and electronic properties for structure-selectivity relationship (SSR) studies, enabling precise tuning of JNK2/3 selectivity vs. off-target MAP kinases. Ideal starting point for chemical probe development and fragment growing campaigns targeting the JNK selectivity pocket. Researchers should request independent kinase profiling and OfHex1 counter-screens to leverage the dual pharmacology potential.

Molecular Formula C19H20N2O2S
Molecular Weight 340.4 g/mol
Cat. No. B10958381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide
Molecular FormulaC19H20N2O2S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
InChIInChI=1S/C19H20N2O2S/c1-2-11-23-14-9-7-13(8-10-14)18(22)21-19-16(12-20)15-5-3-4-6-17(15)24-19/h7-10H,2-6,11H2,1H3,(H,21,22)
InChIKeyGVVZJQRBVQKKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide: Core Scaffold, Known Pharmacology, and Procurement Context


N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide belongs to the class of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivatives, a series first characterized as potent, selective inhibitors of c-Jun N-terminal kinases JNK2 and JNK3 [1]. The core scaffold features a 3-cyano substituent critical for hinge-region hydrogen bonding in the ATP-binding site, a tetrahydrobenzothiophene ring system, and a variable benzamide moiety that modulates potency, selectivity, and physicochemical properties. This compound incorporates a 4-propoxybenzamide group, which introduces distinct lipophilic and electronic characteristics relative to unsubstituted or halogen-substituted analogs. While the Angell et al. (2007) study established the foundational SAR for this chemotype, direct quantitative bioactivity data for the 4-propoxybenzamide derivative remain limited in the public domain, necessitating careful class-level inference when evaluating its differentiation.

Why N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide Cannot Be Indiscriminately Replaced by Other In-Class JNK Inhibitors


The N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series exhibits steep SAR around the benzamide substituent, with even minor modifications producing substantial shifts in JNK isoform selectivity, potency, and off-target kinase engagement [1]. The Angell et al. study demonstrated that selectivity against JNK1, p38α, and ERK2 within the MAPK family is a function of the specific amide substituent, not merely the core scaffold [1]. Furthermore, X-ray crystallography of analogs 5e and 8a bound to JNK3 revealed a unique binding mode where the 3-cyano group acts as an H-bond acceptor with the hinge region, while the amide aryl group occupies a pocket whose steric and electronic tolerance is highly substituent-dependent [1]. The 4-propoxybenzamide variant introduces a linear alkoxy chain at the para position—a structural feature absent from the most extensively characterized analogs (e.g., naphthyl, 2-fluorophenyl). This modification alters lipophilicity (calculated logP), aqueous solubility, and potentially the hydrogen-bonding network within the selectivity pocket. Consequently, assuming equivalent target engagement, selectivity, or cellular activity based solely on scaffold similarity is not scientifically justified.

Quantitative Differentiation Evidence for N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide vs. Closest Analogs


JNK3 and JNK2 Inhibitory Potency: Class-Level Benchmark from the Angell et al. (2007) SAR Series

The target compound belongs to a series for which lead compounds 5a and 11a achieved pIC50 values of 6.7 and 6.6 against JNK3, respectively, and pIC50 6.5 against JNK2 [1]. The 4-propoxybenzamide analog has not been directly profiled in published kinase assays; however, the SAR established in the Angell study indicates that para-substituted benzamide derivatives generally retain JNK2/3 inhibitory activity within approximately one log unit of the naphthyl lead (TCS JNK 5a, pIC50 6.7 for JNK3) [1]. The 4-propoxy group is predicted to increase lipophilicity (cLogP ~4.0–4.5 vs. ~3.8 for the 2-fluorobenzamide analog co-crystallized in PDB 2o2u [2]), which may influence membrane permeability and non-specific protein binding. Direct head-to-head potency data against JNK isoforms are not available; this evidence is classified as class-level inference.

JNK kinase inhibition MAPK signaling Kinase selectivity profiling

MAPK Family Selectivity Profile: JNK1, p38α, and ERK2 Counter-Screening for the Chemotype

A hallmark of the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series is its selectivity within the MAPK family. The Angell study reports that the series exhibits selectivity against JNK1, p38α, and ERK2, with pIC50 values <5.0 for JNK1 and p38α for the lead compound TCS JNK 5a [1]. TCS JNK 5a also displays no significant activity (pIC50 <5.0) against a panel including EGFR, ErbB2, cdk2, PLK-1, and Src . The 4-propoxybenzamide analog shares the identical core scaffold with the 3-cyano hinge-binding motif that underpins this selectivity; however, the para-propoxy substitution on the benzamide ring may influence the shape complementarity within the JNK2/3 selectivity pocket. No direct selectivity profiling data exist for the target compound, making this evidence supporting in nature.

Kinase selectivity MAPK off-target profiling JNK isoform discrimination

β-N-Acetyl-D-Hexosaminidase (OfHex1) Inhibition: A Secondary Pharmacological Activity of the Unsubstituted Benzamide Analog

A structurally related analog, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide (the unsubstituted parent benzamide), demonstrated inhibition of Ostrinia furnacalis β-N-acetyl-D-hexosaminidase (OfHex1) with a Ki value of 11.2 μM [1]. The cyano group was identified as essential for inhibitory activity, engaging residues Trp490, Glu328, Tyr475, and Trp524 in the enzyme active site [2]. The target 4-propoxybenzamide derivative incorporates a para-propoxy substituent that may modulate this secondary activity through altered steric and electronic effects on the benzamide ring. Direct OfHex1 inhibition data for the 4-propoxy analog are not available; however, the parent compound data establish that the chemotype possesses measurable activity beyond JNK kinase inhibition, which must be considered when interpreting phenotypic screening results.

β-N-acetyl-D-hexosaminidase OfHex1 inhibition Virtual screening hit

Crystallographically Defined Binding Mode: 3-Cyano Hinge Interaction and Conformational Constraints

The co-crystal structure of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide bound to human JNK3 (PDB 2o2u, resolution 2.45 Å) revealed a unique binding mode wherein the 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site [1]. This interaction is conserved across the chemotype and is essential for JNK2/3 inhibitory activity. The tetrahydrobenzothiophene ring adopts a specific puckered conformation that positions the amide aryl group within a selectivity pocket adjacent to the gatekeeper residue. The target 4-propoxybenzamide compound shares this core binding architecture but introduces a longer, more flexible para-substituent compared to the 2-fluoro group in the crystallized analog. This substitution is expected to extend the molecule deeper into the selectivity pocket, potentially altering the H-bond network with pocket-lining residues and modifying the conformational dynamics of the bound complex.

X-ray crystallography JNK3 co-crystal structure Hinge-binding motif

In Vivo Pharmacodynamic Effects of Benzamide Derivatives: Hepatoprotective and Metabolic Activity in a Type 2 Diabetes Model

Kovalenko et al. synthesized a series of substituted N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamides—including compounds with varied substituents on the benzamide ring—and evaluated their JNK-kinase activity and in vivo effects [1]. The study demonstrated that these benzamide derivatives reduce alanine aminotransferase (ALT) activity in isolated hepatocytes, do not significantly alter triacylglycerol content in rat liver, and decrease TBA-reactive products in animals with experimental type 2 diabetes mellitus [1]. While the 4-propoxybenzamide derivative is not explicitly reported in this study, the findings establish that the chemotype is capable of engaging JNK-dependent pathways in vivo, with measurable hepatoprotective and metabolic endpoints. The 4-propoxy substitution, through its influence on lipophilicity and metabolic stability, may modulate these in vivo pharmacodynamic effects relative to the tested analogs.

In vivo pharmacodynamics Type 2 diabetes model Hepatoprotection

Recommended Application Scenarios for N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide Based on Available Evidence


JNK2/3 Chemical Probe Development and Kinase Selectivity Profiling

The compound is best deployed as a starting point or comparator in JNK2/3 chemical probe development programs. The conserved 3-cyano hinge-binding motif, validated by X-ray crystallography (PDB 2o2u, [2]), ensures that the core scaffold engages the ATP-binding site of JNK3 in a structurally defined manner [1]. The 4-propoxybenzamide substituent provides a distinct chemical vector for exploring structure-selectivity relationships within the JNK subfamily. Researchers should prioritize head-to-head kinase selectivity profiling against the reference compound TCS JNK 5a (pIC50 6.7 for JNK3, 6.5 for JNK2 [1]) and counter-screening against JNK1, p38α, and ERK2 to establish the compound-specific selectivity window.

Dual-Target Hypothesis Testing: JNK Inhibition Combined with β-N-Acetylhexosaminidase Modulation

Given that the unsubstituted parent benzamide analog inhibits OfHex1 with Ki = 11.2 μM [3], the 4-propoxybenzamide derivative may retain this secondary pharmacology at some level. This dual-activity profile makes the compound a candidate for hypothesis-driven studies exploring the intersection of JNK signaling and hexosaminidase biology, particularly in insect models (Ostrinia furnacalis) or in agricultural biotechnology applications where chitin metabolism is relevant. Researchers should independently verify OfHex1 inhibition for the 4-propoxy analog before drawing conclusions about dual-target engagement.

In Vivo Hepatoprotection and Metabolic Disease Model Studies

The chemotype has demonstrated in vivo pharmacodynamic activity in a type 2 diabetes rat model, including ALT reduction in isolated hepatocytes and decreased TBA-reactive products [4]. The 4-propoxybenzamide derivative, with its enhanced lipophilicity (predicted cLogP ~4.0–4.5), may exhibit altered tissue distribution and metabolic stability compared to the analogs tested by Kovalenko et al. Researchers designing in vivo experiments should incorporate pharmacokinetic assessment (plasma and liver exposure) and target engagement biomarkers (phospho-c-Jun levels) to establish exposure-response relationships before proceeding to efficacy readouts.

SAR Expansion and Fragment Growing Around the Benzamide Selectivity Pocket

The co-crystal structure of the 2-fluorobenzamide analog bound to JNK3 (PDB 2o2u, 2.45 Å resolution [2]) defines the molecular envelope of the selectivity pocket. The 4-propoxy substituent extends approximately 3.5 Å beyond the 2-fluoro position, projecting deeper into the pocket. This structural feature makes the compound a valuable tool for fragment growing campaigns aimed at improving JNK3 vs. JNK2 selectivity. Computational docking and molecular dynamics simulations, parameterized against the 2o2u structure, can guide the design of next-generation analogs while the 4-propoxy compound serves as a synthetic intermediate complexity benchmark.

Quote Request

Request a Quote for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.